molecular formula C7H3F11 B1597176 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene CAS No. 94228-81-6

2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene

Cat. No. B1597176
CAS RN: 94228-81-6
M. Wt: 296.08 g/mol
InChI Key: TZMIOVLJHRHMEY-UHFFFAOYSA-N
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Description

“2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene” is a type of fluoroalkene, which is a subset of alkenes where one or more hydrogen atoms have been replaced by fluorine . It’s important to note that the specific compound “2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene” is not widely documented, and there may be limited information available.


Molecular Structure Analysis

The molecular structure of fluoroalkenes like “2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene” typically involves a carbon backbone with attached fluorine atoms. The exact structure would depend on the specific locations of the double bonds and fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene” would depend on its specific structure. Fluoroalkenes generally have low boiling points and high densities .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • The study of reactions between 2,3,4,5,6-pentafluorophenylacetonitrile and strong N-bases like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene has been conducted. The kinetics and mechanisms of these reactions provide valuable insights into the formation of compounds such as dimers and oligomers, useful in various chemical processes (Gierczyk et al., 2006).

Molecular Structure Analysis

  • Research on novel keto-enol systems, like the synthesis of 3H-Perfluorobicyclo[2.2.0]hexan-2-one from hexafluorobenzene, sheds light on the molecular structures and stability of these compounds. Such studies are fundamental to understanding the behavior of fluorinated compounds in various environments (Lindner et al., 1996).

Surface Chemistry and Interactions

  • Investigations into the behavior of partially fluorinated carboxylic acids at the air-water interface offer insights into the unique properties of fluorinated compounds. These studies are crucial for applications in surface chemistry and material science (Lehmler et al., 2001).

Organic Synthesis and Material Science

  • Studies on the synthesis of versatile bicyclo[5.4.0]undecane systems from tetrachlorocyclopropene highlight the potential of fluorinated compounds in organic synthesis and the development of new materials (Batson et al., 2004).

Photophysical Properties

  • Research on the optical measurement of doping efficiency in solutions and thin films, involving compounds like 2,3,5,6-tetrafluoro-7,7,8,8,-tetracyanoquinodimethane, contributes to our understanding of the photophysical properties of fluorinated materials, which is vital for optoelectronic applications (Wang et al., 2015).

Future Directions

The study and application of fluoroalkenes is an active area of research, with potential applications in materials science, medicine, and other fields. Future research on “2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene” could contribute to these areas .

properties

IUPAC Name

2,3,3,4,4,5,5,6,6,7,7-undecafluorohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11/c1-2(8)4(11,12)6(15,16)7(17,18)5(13,14)3(9)10/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIOVLJHRHMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379833
Record name 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene

CAS RN

94228-81-6
Record name 2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94228-81-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Reactant of Route 2
2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Reactant of Route 3
2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Reactant of Route 4
2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Reactant of Route 5
2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene
Reactant of Route 6
2,3,3,4,4,5,5,6,6,7,7-Undecafluorohept-1-ene

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